molecular formula C7H9NO5 B3058061 2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid CAS No. 875255-92-8

2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid

Cat. No.: B3058061
CAS No.: 875255-92-8
M. Wt: 187.15 g/mol
InChI Key: NNJVQIPMRLWQDE-UHFFFAOYSA-N
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Description

2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid is a compound with the molecular formula C7H9NO5 and a molecular weight of 187.15 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of two carboxylic acid groups and a ketone group makes it an interesting molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a dicarboxylic acid derivative can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are used.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

Uniqueness

2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and a ketone group on the pyrrolidine ring.

Biological Activity

2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid (also known as 2-Methyl-4-oxo-pyrrolidine-1,3-dicarboxylic acid) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring with two carboxylic acid groups and a ketone group, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

The molecular formula of this compound is C7H9NO5, with a molecular weight of 187.15 g/mol. The structural uniqueness arises from the combination of functional groups that allow for diverse chemical reactions and biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under acidic or basic conditions. Common methods include:

  • Cyclization of amines with dicarboxylic acid derivatives .
  • Functionalization reactions to introduce the ketone and carboxylic groups.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The presence of carboxylic acid and ketone groups allows the compound to participate in biochemical reactions that can modulate enzyme activity and influence cellular processes.

Case Studies

  • Antiviral Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies demonstrated that certain pyrrolidine derivatives could inhibit influenza virus neuraminidase, thus preventing viral replication . The effectiveness was assessed using cytopathogenic effect assays, where reductions in viral activity were quantified.
  • Antibacterial Effects : In a study focusing on antibacterial resistance, compounds similar to this compound were evaluated for their ability to inhibit bacterial growth in the presence of resistant strains . The results showed promising inhibitory effects against various bacterial pathogens.

Medicinal Chemistry

Due to its unique structure and biological activity, this compound serves as a valuable building block in medicinal chemistry. It has been explored for:

  • Drug Development : As a precursor for synthesizing novel therapeutic agents targeting viral infections and bacterial resistance.

Industrial Uses

In industry, this compound is utilized in the synthesis of specialty chemicals and materials due to its reactivity and functional group diversity.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntiviral, Antibacterial
Pyrrolidine-2-oneStructureModerate antiviral properties
Pyrrolidine-2,5-dionesStructureLimited biological activity

Properties

IUPAC Name

2-methyl-4-oxopyrrolidine-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c1-3-5(6(10)11)4(9)2-8(3)7(12)13/h3,5H,2H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJVQIPMRLWQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)CN1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591313
Record name 2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875255-92-8
Record name 2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid
Reactant of Route 2
2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid
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2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid
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2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid
Reactant of Route 5
2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid
Reactant of Route 6
2-Methyl-4-oxopyrrolidine-1,3-dicarboxylic acid

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